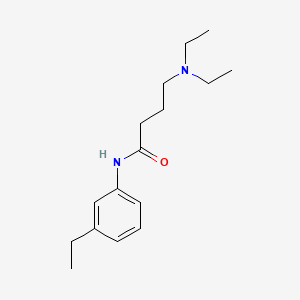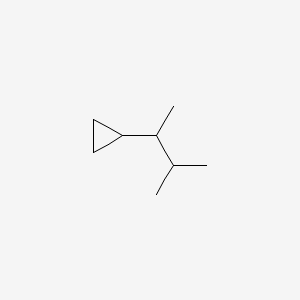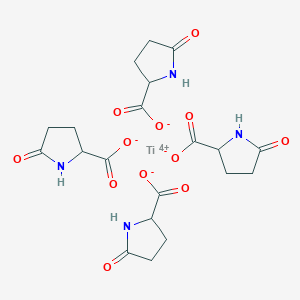
1,3-Di(propan-2-yl)imidazolidin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Di(propan-2-yl)imidazolidin-1-ium chloride is an organic compound with the molecular formula C9H17ClN2. It is a crystalline powder that is soluble in water and other polar solvents. This compound is known for its stability and is commonly used as a ligand in various catalytic processes.
Métodos De Preparación
1,3-Di(propan-2-yl)imidazolidin-1-ium chloride can be synthesized through the reaction of 1,3-di(propan-2-yl)imidazole with hydrochloric acid. The reaction typically occurs under mild conditions, and the product is isolated as a crystalline solid. Industrial production methods often involve the use of large-scale reactors and purification techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
1,3-Di(propan-2-yl)imidazolidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of imidazolidinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding imidazolidine.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .
Aplicaciones Científicas De Investigación
1,3-Di(propan-2-yl)imidazolidin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic processes, particularly in the formation of N-heterocyclic carbene (NHC) complexes. .
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs
Industry: In industrial applications, it is used as a catalyst in the production of fine chemicals and polymers
Mecanismo De Acción
The mechanism of action of 1,3-Di(propan-2-yl)imidazolidin-1-ium chloride primarily involves its role as a ligand. It coordinates with metal centers to form stable complexes, which can then participate in catalytic cycles. These complexes facilitate various chemical transformations by stabilizing reactive intermediates and lowering activation energies .
Comparación Con Compuestos Similares
1,3-Di(propan-2-yl)imidazolidin-1-ium chloride can be compared with other similar compounds, such as:
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound is also used as a ligand in catalytic processes but has bulkier substituents, which can influence its steric and electronic properties
1,3-Diisopropylimidazolium chloride: Similar in structure but with different substituents, affecting its reactivity and applications
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Another related compound with distinct steric and electronic characteristics.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of imidazolium-based ligands in chemistry.
Propiedades
Número CAS |
871126-32-8 |
|---|---|
Fórmula molecular |
C9H21ClN2 |
Peso molecular |
192.73 g/mol |
Nombre IUPAC |
1,3-di(propan-2-yl)imidazolidin-1-ium;chloride |
InChI |
InChI=1S/C9H20N2.ClH/c1-8(2)10-5-6-11(7-10)9(3)4;/h8-9H,5-7H2,1-4H3;1H |
Clave InChI |
FTPKFIRFYNSYPF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[NH+]1CCN(C1)C(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![calcium;2-[[4-[acetyl-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13789071.png)








![5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one](/img/structure/B13789138.png)



